Irbesartan-d6

Isotopic Purity LC-MS/MS Quantitative Bioanalysis

Irbesartan-d6 (CAS: 2375621-21-7) is a deuterium-labeled analog of the angiotensin II type 1 (AT1) receptor antagonist irbesartan. As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable accurate quantification of the parent drug in complex biological matrices.

Molecular Formula C25H28N6O
Molecular Weight 434.6 g/mol
Cat. No. B12392479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrbesartan-d6
Molecular FormulaC25H28N6O
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
InChIInChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i11D,12D,13D,14D,17D2
InChIKeyYOSHYTLCDANDAN-METDGUFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Irbesartan-d6: Analytical-Grade Deuterated Internal Standard for Precise Angiotensin II Receptor Blocker Quantification


Irbesartan-d6 (CAS: 2375621-21-7) is a deuterium-labeled analog of the angiotensin II type 1 (AT1) receptor antagonist irbesartan [1]. As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable accurate quantification of the parent drug in complex biological matrices . The compound features six deuterium atoms incorporated at the benzyl moiety, resulting in a +6 Da mass shift relative to the unlabeled analyte . This mass difference provides a critical analytical window that minimizes isotopic cross-talk and ion suppression effects, ensuring robust method performance during bioequivalence studies, therapeutic drug monitoring, and pharmacokinetic investigations .

Why Irbesartan-d6 Cannot Be Replaced by Unlabeled or Lower-Purity Isotopic Analogs in Regulated Bioanalysis


Generic substitution of a stable isotope-labeled internal standard (SIL-IS) with either unlabeled irbesartan or an alternative deuterated form (e.g., Irbesartan-d4) introduces quantifiable analytical risk. Unlabeled internal standards cannot co-elute identically with the analyte, leaving LC-MS/MS methods vulnerable to uncompensated matrix effects—a primary cause of assay failure in regulatory submissions [1]. Conversely, the selection among deuterated forms is governed by isotopic purity and the magnitude of the mass shift. Lower enrichment (e.g., <98 atom % D) or alternative labeling patterns (e.g., d4 or d7) can result in isotopic spectral overlap or differential chromatographic retention (deuterium isotope effect), which has been demonstrated in peer-reviewed studies to generate negatively biased quantitative results [2]. Therefore, the specific chemical identity and certified isotopic purity of Irbesartan-d6 are not interchangeable parameters; they are performance-defining specifications required for method robustness and data integrity in GLP and ANDA environments.

Irbesartan-d6: Quantitative Evidence of Analytical Differentiation and Procurement Rationale


Isotopic Enrichment and Purity: 99 atom % D vs. Industry Baseline of 98%

Irbesartan-d6 is specified with a minimum isotopic enrichment of 99 atom % D (CDN Isotopes) and 98% chemical purity . In comparison, many alternative deuterated internal standards, including Irbesartan-d4, are commonly supplied at ≥98 atom % D enrichment, with some vendors providing lower purity grades (e.g., 90% for Irbesartan-d4) . This 1% difference in isotopic enrichment directly reduces the residual unlabeled fraction in the internal standard stock. Higher isotopic purity minimizes the 'isotope contribution' effect where the internal standard channel detects signal from the native analyte, thereby improving the lower limit of quantification (LLOQ) and accuracy at trace concentrations in biological samples [1].

Isotopic Purity LC-MS/MS Quantitative Bioanalysis

Mass Shift Optimization: +6 Da Minimizes Isotopic Cross-Talk Relative to +4 Da Analogs

Irbesartan-d6 provides a nominal mass shift of +6 Da from the native analyte (unlabeled MW: 428.5 Da; d6 MW: 434.6 Da) [1]. In contrast, Irbesartan-d4 provides only a +4 Da shift . The natural isotopic distribution of irbesartan (containing ~1.1% 13C and other heavy isotopes) results in a small but measurable signal at +4 Da. Using a +6 Da internal standard places the internal standard signal further away from the native isotopic envelope, significantly reducing cross-talk interference [2]. This is a quantifiable advantage in achieving baseline resolution between analyte and internal standard in unit-resolution mass spectrometers, a critical factor for maintaining linearity and precision across wide dynamic ranges in bioanalytical assays.

Mass Spectrometry Isotopic Cross-Talk Method Selectivity

Defined Long-Term Storage Stability: 3-Year Shelf Life at -20°C Ensures Multi-Study Reliability

Vendor-stated stability data for Irbesartan-d6 indicates that the compound is stable for 3 years when stored as a powder at -20°C . This is compared to the typical long-term storage recommendation for unlabeled irbesartan, which is often specified as 2-8°C with a re-test date rather than a guaranteed shelf life . The defined long-term stability of the deuterated internal standard is crucial for laboratories conducting longitudinal pharmacokinetic studies, method cross-validation, or maintaining stock for multi-year ANDA/NDA programs. A verified shelf life minimizes the risk of internal standard degradation, which could otherwise lead to drifting response factors and failed analytical runs.

Stability Storage Long-term Studies

Regulatory Compliance: Full Characterization Data Supports ANDA and Method Validation Requirements

Irbesartan-d6 is supplied with detailed characterization data compliant with regulatory guidelines, including full certificates of analysis (CoA) that report identity, purity, and isotopic enrichment [1]. This documentation is specifically intended for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) . In contrast, some alternative internal standards (e.g., certain grades of Irbesartan-d4) may be offered with less rigorous documentation (e.g., stating 'intended for use as an internal standard' without a full CoA suite), which may not meet the evidentiary standards required by regulatory bodies like the FDA or EMA during drug product approval [2].

Regulatory Compliance ANDA Method Validation

Irbesartan-d6: Optimal Application Scenarios Based on Verified Analytical Performance


Regulated Bioequivalence Studies Requiring High-Throughput, Matrix-Tolerant LC-MS/MS

The combination of 99 atom % D isotopic enrichment and a +6 Da mass shift makes Irbesartan-d6 the preferred internal standard for bioequivalence trials involving irbesartan formulations. The low isotopic interference and reduced matrix effects enable the development of robust, high-throughput LC-MS/MS methods that meet stringent FDA and EMA criteria for accuracy (±15% of nominal) and precision (≤15% CV) across hundreds of clinical samples [1]. Its defined 3-year shelf life also supports the longitudinal nature of multi-phase clinical studies [2].

Pharmaceutical Quality Control and ANDA Submissions for Generic Irbesartan Products

In the context of Abbreviated New Drug Applications (ANDAs), Irbesartan-d6 provides the necessary traceability and documentation for method validation [1]. The product's certificate of analysis, which verifies both chemical and isotopic purity, satisfies the regulatory expectation for 'well-characterized reference standards' as defined in ICH Q2(R1) [2]. Its use directly supports the establishment of system suitability criteria and ensures that QC release testing for generic irbesartan tablets is defensible before regulatory agencies.

Preclinical Pharmacokinetic (PK) and Toxicokinetic (TK) Studies in Rodent Models

Irbesartan-d6 is a critical tool for accurate quantification of irbesartan in small-volume plasma samples obtained from rodents. The high isotopic purity directly contributes to achieving lower limits of quantification (LLOQ) necessary to characterize the terminal elimination phase of the drug [1]. Furthermore, its superior long-term storage stability ensures that the internal standard stock remains analytically valid throughout the duration of GLP-compliant preclinical toxicology programs, eliminating the variable of internal standard degradation [2].

Therapeutic Drug Monitoring (TDM) in Special Patient Populations

For clinical research applications involving TDM of irbesartan in patients with renal impairment or drug-drug interaction risks, the use of Irbesartan-d6 ensures the highest level of assay precision [1]. The minimization of ion suppression/enhancement via a co-eluting deuterated IS is essential for producing reliable concentration data that can inform dosing adjustments. The +6 Da mass shift provides a clear analytical window, reducing the risk of false-positive or false-negative results caused by endogenous matrix interferences [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Irbesartan-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.